Heliotrine
Overview
Description
Heliotrine is a member of pyrrolizines . It is a natural product found in Heliotropium arbainense, Heliotropium lasiocarpum, and other organisms . It is a monoester pyrrolizidine alkaloid .
Synthesis Analysis
Pyrrolizidine alkaloids, including this compound, are synthesized in plants, bacteria, and fungi as part of an organism’s defense machinery . The details of the synthesis process are complex and involve several steps .Molecular Structure Analysis
This compound has a molecular formula of C16H27NO5 . Its average mass is 313.389 Da and its mono-isotopic mass is 313.188934 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and are part of the broader chemistry of pyrrolizidine alkaloids . These reactions are often related to the biological activities of these compounds .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 450.7±45.0 °C at 760 mmHg, and a flash point of 226.4±28.7 °C . It has 6 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .Mechanism of Action
Target of Action
Heliotrine is a monoester pyrrolizidine alkaloid . The primary targets of this compound are the cells in the liver, specifically hepatoma cells . The liver is the primary site of this compound metabolism and is therefore the most affected organ.
Mode of Action
This compound interacts with its targets, the hepatoma cells, by inducing apoptosis . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. This interaction results in changes at the cellular level, leading to the death of the affected cells .
Biochemical Pathways
This compound affects the biochemical pathways related to cell death and survival. The exact pathways and their downstream effects are still under investigation. It is known that the toxicity of this compound and other pyrrolizidine alkaloids arises from their metabolism to reactive pyrrolic esters . These metabolites can bind to cellular macromolecules, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After ingestion, this compound is metabolized in the liver to produce reactive metabolites. These metabolites are responsible for the toxic effects of this compound . The bioavailability of this compound is influenced by its metabolism. Detailed information about the adme properties of this compound is currently limited .
Result of Action
The primary result of this compound’s action is hepatotoxicity, specifically the induction of apoptosis in hepatoma cells . This can lead to liver damage and potentially liver failure. In addition, this compound has been shown to have genotoxic effects, causing DNA damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect the metabolism of this compound, potentially altering its toxicity. Additionally, factors such as the dose of this compound and the duration of exposure can influence its effects
properties
IUPAC Name |
[(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13+,14-,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFKRLGHEKVMNT-UJDVCPFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@H](CC2)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3075381 | |
Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303-33-3 | |
Record name | (+)-Heliotrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heliotrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methyl-, [(1S,7aR)-2,3,5,7a-tetrahydro-1-hydroxy-1H-pyrrolizin-7-yl]methyl ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3075381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HELIOTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYB88Y4FUZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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